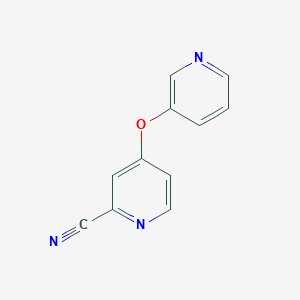

4-(pyridin-3-yloxy)pyridine-2-carbonitrile

Description

Properties

IUPAC Name |

4-pyridin-3-yloxypyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-7-9-6-10(3-5-14-9)15-11-2-1-4-13-8-11/h1-6,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSLYXPXSBRDTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC(=NC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Ullmann Coupling

Ullmann coupling employs a Cu(I) or Cu(II) catalyst to mediate the reaction between 4-iodopyridine-2-carbonitrile and 3-hydroxypyridine. A representative protocol uses CuI (10 mol%), 1,10-phenanthroline as a ligand, and cesium carbonate (Cs₂CO₃) in toluene at 110°C. This method achieves yields of 65–80% with reduced hydrolysis risks compared to NAS.

Palladium-Catalyzed Buchwald-Hartwig Amination Adaptations

While primarily used for C–N bond formation, modified Buchwald-Hartwig conditions can facilitate C–O couplings. A mix of Pd₂(dba)₃ (5 mol%), Xantphos ligand, and K₃PO₄ in dioxane at 90°C enables the coupling of 4-bromopyridine-2-carbonitrile with 3-hydroxypyridine. This method is less common due to higher costs but provides superior selectivity for sterically hindered substrates.

Table 2: Comparison of Metal-Catalyzed Methods

| Metric | Ullmann Coupling | Buchwald-Hartwig Adaptation |

|---|---|---|

| Catalyst Cost | Low (Cu salts) | High (Pd complexes) |

| Typical Yield | 70–80% | 65–75% |

| Reaction Time | 18–24 h | 12–16 h |

| Functional Group Tolerance | Moderate | High |

One-Pot Multicomponent Synthesis

Multicomponent reactions (MCRs) streamline synthesis by combining precursors in a single step. The Hantzsch pyridine synthesis has been adapted to integrate nitrile and ether functionalities during ring formation.

Ceric Ammonium Nitrate (CAN)-Catalyzed Cyclization

A one-pot assembly of 4-(pyridin-3-yloxy)pyridine-2-carbonitrile involves condensing 3-hydroxybenzaldehyde, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux. CAN (5 mol%) acts as a Lewis acid catalyst, facilitating imine formation and subsequent cyclodehydration. This method yields the target compound in 55–65% yield, though purification is complicated by polycyclic byproducts.

Microwave-Assisted Optimization

Microwave irradiation (150°C, 30 min) accelerates the MCR, improving yields to 70–75% while reducing side reactions. Solvent-free conditions further enhance atom economy, though scalability remains limited.

Cyanidation of Pyridinecarboxylic Acid Precursors

Post-functionalization of preassembled pyridyl ethers provides an alternative route. 4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid is converted to the corresponding carbonitrile via a two-step process:

Carboxylic Acid to Acid Chloride

Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to an acid chloride. This intermediate is isolated in near-quantitative yield under anhydrous conditions.

Ammonolysis to Nitrile

Reaction of the acid chloride with aqueous ammonia (NH₃) or hexamethyldisilazane (HMDS) at 0–5°C yields the nitrile. HMDS avoids overoxidation, providing this compound in 85–90% purity after distillation.

Table 3: Cyanidation Efficiency by Reagent

| Reagent | Temperature | Yield | Purity |

|---|---|---|---|

| NH₃ (aq.) | 25°C | 60% | 75% |

| HMDS | 0°C | 88% | 92% |

Comparative Analysis of Methods

Cost and Scalability

-

NAS : Low-cost reagents but requires rigorous drying.

-

Metal Catalysis : Higher material costs offset by reduced reaction times.

-

MCRs : Economical for small-scale production but limited by purification challenges.

-

Cyanidation : High purity but involves hazardous reagents (SOCl₂).

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-3-yloxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The nitrile group can be targeted for nucleophilic substitution reactions.

Oxidation and reduction: The pyridine rings can participate in oxidation and reduction reactions.

Coupling reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution at the nitrile group can yield amides or amines, while oxidation of the pyridine rings can produce pyridine N-oxides.

Scientific Research Applications

Pharmacological Properties

4-(Pyridin-3-yloxy)pyridine-2-carbonitrile exhibits several pharmacological activities, making it a candidate for various therapeutic applications:

- Antitumor Activity : Research indicates that compounds with a pyridine core, including this compound, show significant antitumor properties. These compounds may inhibit specific kinases involved in cancer cell proliferation, thus serving as potential antitumor agents .

- Antimicrobial and Antiviral Effects : Pyridine derivatives have been noted for their antimicrobial and antiviral activities. The presence of the pyridine nucleus enhances the interaction with target proteins, which is crucial for developing effective antimicrobial agents against various pathogens .

- Xanthine Oxidase Inhibition : Similar compounds have been reported to exhibit xanthine oxidase inhibitory action, which is beneficial in managing conditions like gout by lowering serum uric acid levels .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and similar compounds in clinical settings:

- Anticancer Studies : A study demonstrated that derivatives of pyridine exhibited potent inhibitory effects against cyclin-dependent kinases (CDK), which are crucial targets in cancer therapy. Compounds similar to this compound showed IC50 values indicating strong activity against tumor cell lines such as HeLa and HCT116 .

- Antimicrobial Efficacy : Research into pyridine-based compounds has shown promising results against a range of bacterial strains, including MRSA and E. coli. Compounds with specific structural features were found to possess enhanced antimicrobial properties compared to their non-pyridine counterparts .

Comparative Data Table

The following table summarizes key findings related to this compound and its derivatives:

Mechanism of Action

The mechanism of action of 4-(pyridin-3-yloxy)pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitrile group and pyridine rings can interact with various biological molecules through hydrogen bonding, π-π interactions, and coordination with metal ions .

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent at the 4-position of pyridine-2-carbonitrile critically determines molecular properties. Below is a comparative analysis with key analogs:

4-(5-Pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carbonitrile (FYX-051/Topiroxostat)

- Structure : Features a triazole ring fused to pyridin-4-yl at the 4-position instead of a pyridinyl ether.

- Molecular Weight : 248.24 g/mol .

- Key Properties :

- Contrast : The triazole group enhances hydrogen-bonding capacity and metabolic stability compared to the ether-linked pyridinyloxy group in the target compound.

4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile

- Structure: Substituted with a nitro- and methylamino-functionalized phenoxy group.

- Molecular Weight : ~300 g/mol (calculated) .

- Key Properties: Synthesized via nucleophilic aromatic substitution, similar to methods applicable for 4-(pyridin-3-yloxy)pyridine-2-carbonitrile .

6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile

- Structure : A pyridine-3-carbonitrile derivative with halogenated aryl substituents.

- Molecular Weight : ~353.75 g/mol .

- Key Properties: The chlorophenyl and fluorophenoxy groups enhance lipophilicity, likely improving blood-brain barrier penetration compared to pyridinyloxy-substituted analogs.

Metabolic and Pharmacokinetic Profiles

Key Insight : The pyridinyloxy group in the target compound may confer lower metabolic stability than FYX-051’s triazole, which resists oxidative degradation.

Crystallographic and Solubility Data

- FYX-051 : Exists in multiple crystalline forms (Type I, II, hydrate), with distinct X-ray diffraction peaks. Hydrates show improved aqueous solubility .

- This compound: No crystallographic data available, but related 3-cyanopyridine derivatives (e.g., 4-(1H-indol-3-yl) analogs) exhibit planar packing modes conducive to π-π interactions .

Biological Activity

4-(Pyridin-3-yloxy)pyridine-2-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural configuration that may influence its interaction with biological targets, leading to various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 188.19 g/mol. The presence of both pyridine and carbonitrile functional groups contributes to its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.

- Antimicrobial Activity : Initial studies suggest that it could disrupt bacterial cell wall synthesis, leading to antimicrobial effects against various pathogens.

- Anticancer Properties : The compound's structure allows it to interfere with cellular mechanisms associated with cancer progression, making it a candidate for further investigation in oncology.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits notable biological activity:

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, pyridine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for related compounds range from 2.18 to 3.08 µM against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Studies have explored the anticancer effects of pyridine derivatives, indicating that they can induce apoptosis in cancer cells. For example, compounds with similar structures have been reported to exhibit cytotoxicity against various cancer cell lines, suggesting that this compound may also possess such properties .

Case Studies

- Antimicrobial Efficacy : A study conducted by Furdui et al. demonstrated the synthesis of various pyridine derivatives, including those related to this compound, which exhibited antimicrobial activities superior to standard antibiotics like norfloxacin .

- Cytotoxicity in Cancer Cells : A comparative analysis showed that pyridine-based compounds could inhibit the growth of cancer cells in vitro. The IC50 values for certain derivatives were found to be in the low micromolar range, indicating potent anticancer activity .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other pyridine derivatives:

| Compound Name | Biological Activity | MIC/IC50 Values |

|---|---|---|

| This compound | Antimicrobial, Anticancer | TBD |

| Pyridinyl derivatives (e.g., pyrimidines) | Antimicrobial | MIC: 2.18–3.08 µM |

| Substituted pyridines | Anticancer | IC50: Low µM |

Q & A

Q. Troubleshooting :

- Low yields in coupling steps? Add molecular sieves to scavenge moisture.

- Impurity peaks in HPLC? Increase equivalence of nucleophile (1.2–1.5x) .

Advanced: How to address contradictions in reported biological activities of structurally similar compounds?

Methodological Answer:

- Comparative SAR studies : Analyze substituent effects using a table of analogs (see example below).

- In vitro assays : Standardize kinase inhibition or antimicrobial testing protocols (e.g., MIC values for bacterial strains) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity variations due to structural differences.

Example SAR Table (adapted from ):

| Compound | Structural Features | Reported Activity |

|---|---|---|

| 5-Chloro-...carbonitrile | Chloro, piperidine, cyanopyridine | Kinase inhibition |

| 4-(2-Fluorophenyl)-... | Fluorophenyl, methoxy | Antimicrobial (IC₅₀: 8 µM) |

Advanced: What strategies are effective in studying the binding interactions of this compound with biological targets?

Methodological Answer:

- X-ray crystallography : Co-crystallize with target enzymes (e.g., kinases) to visualize binding pockets .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for receptor-ligand interactions.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Case Study : Pyridine-carbonitrile derivatives show hydrogen bonding between the cyano group and kinase active-site residues (e.g., backbone NH of Met-119 in EGFR) .

Basic: What safety precautions are necessary when handling nitrile-containing compounds like this?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors (nitriles release HCN upon decomposition) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Emergency protocols :

Advanced: How can computational methods predict the physicochemical properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate dipole moments, HOMO/LUMO gaps (e.g., using Gaussian 09) to predict solubility and reactivity .

- Molecular Dynamics (MD) : Simulate solvation in water/DMSO to assess stability under biological conditions.

- ADMET prediction : Tools like SwissADME estimate logP (e.g., ~2.5 for pyridine-carbonitriles) and cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.